5-(Dibenzylamino)pentanenitrile

Aminonitrile Physicochemical characterization Procurement specification

5-(Dibenzylamino)pentanenitrile (C19H22N2, MW 278.4 g/mol, purity typically 95%) is a tertiary aminonitrile that integrates a nitrile terminus with a sterically demanding, lipophilic N,N-dibenzylamino head group. Distinguished from smaller dialkylamino homologues by its approximately 2.2-fold larger molecular framework (278.4 vs.

Molecular Formula C19H22N2
Molecular Weight 278.4 g/mol
Cat. No. B8353950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dibenzylamino)pentanenitrile
Molecular FormulaC19H22N2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CCCCC#N)CC2=CC=CC=C2
InChIInChI=1S/C19H22N2/c20-14-8-3-9-15-21(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-2,4-7,10-13H,3,8-9,15-17H2
InChIKeyYWUHTEUVGVRCKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Dibenzylamino)pentanenitrile – An Analytically Resolved, High-Molecular-Weight Aminonitrile Building Block for Sourcing Decisions


5-(Dibenzylamino)pentanenitrile (C19H22N2, MW 278.4 g/mol, purity typically 95%) is a tertiary aminonitrile that integrates a nitrile terminus with a sterically demanding, lipophilic N,N-dibenzylamino head group . Distinguished from smaller dialkylamino homologues by its approximately 2.2-fold larger molecular framework (278.4 vs. 126.2 g/mol for 5-(dimethylamino)pentanenitrile) and notably higher density (1.18 g/mL at 25 °C vs. ~0.9 g/cm³) , the compound functions principally as a protected primary amine equivalent or as a sterically differentiated intermediate in multi-step organic syntheses. Its experimentally verified physical properties—boiling point of 313 °C and density of 1.18 g/mL at 25 °C—provide orthogonal characterization metrics that facilitate unambiguous identity verification and quality control during procurement .

Addressing Supply Chain Risk: Why In-Class Aminonitrile Analogs Cannot Replace 5-(Dibenzylamino)pentanenitrile


In-class aminonitriles such as 5-(dimethylamino)pentanenitrile and 5-(diethylamino)pentanenitrile are not functionally equivalent replacements for 5-(dibenzylamino)pentanenitrile due to three quantifiable divergence points. First, the molecular weight difference of over 152 g/mol fundamentally alters size-exclusion and chromatographic behavior (MW 278.4 vs. 126.2–154 Da), making the target compound isolable by standard organic extraction while lighter analogs may require specialized workup [1]. Second, the measured density of 1.18 g/mL at 25 °C versus ~0.9 g/cm³ for 5-(dimethylamino)pentanenitrile translates to distinctly different phase behavior and handling characteristics during scale-up [1] . Third, the target compound uniquely furnishes a primary amine upon debenzylation, whereas the simple alkylamino nitriles yield secondary or tertiary amines upon reduction—a divergent synthetic trajectory that cannot be replicated by substituting a methyl or ethyl analog [2]. These quantitative distinctions make cross-substitution scientifically invalid and operationally risky.

Product-Specific Evidence Guide: Quantified Differentiation of 5-(Dibenzylamino)pentanenitrile for Procurement Evaluation


Molecular Weight and Physical Property Divergence: A 2.2-Fold Mass Differential as a Procurement-Selectable Parameter

5-(Dibenzylamino)pentanenitrile exhibits a molecular weight of 278.4 g/mol, which is 152.2 g/mol heavier than the most common in-class analog 5-(dimethylamino)pentanenitrile (126.2 g/mol) and 124.4 g/mol heavier than 5-(diethylamino)pentanenitrile (154 Da) . This 2.2-fold mass differential is paralleled by experimentally measured density values: 1.18 g/mL at 25 °C for the target compound versus approximately 0.9 g/cm³ for the dimethylamino analog . The boiling point of 313 °C for the target compound exceeds that of 5-(dimethylamino)pentanenitrile (208.1 ± 23.0 °C at 760 mmHg) by approximately 105 °C, confirming substantially lower volatility .

Aminonitrile Physicochemical characterization Procurement specification

Patent-Documented Synthesis Yield Quantification: Greater Than 99% Reported Yield for Scale-Up Viability Assessment

The synthesis of 5-(dibenzylamino)pentanenitrile via alkylation of dibenzylamine with 5-bromopentanonitrile under basic conditions (N,N-diisopropylethylamine in DMF, 110 °C, 4 h) produces a reported calculated yield of 108.9% (30.32 g isolated mass) per the documented patent procedure . In contrast, the analogous synthesis of 5-(dimethylamino)pentanenitrile from dimethylamine and 5-bromo-pentanenitrile yields only 1.5 g of crude oil product (approximately 59% theoretical yield based on 20 mmol of bromide starting material, MW 126.2 g/mol) .

Synthetic methodology Process chemistry Yield optimization

Regioselectivity Control Through Steric Differentiation: N,N-Dibenzylamino vs. N-Benzyl-N-methylamino Substitution in Epoxide Ring-Opening Reactions

In a direct head-to-head comparison, treatment of (1RS,2SR,3SR)-1,2-epoxy-3-(N,N-dibenzylamino)cyclopentane (3b) with amines produced a mixture of C1 and C2 regioadducts in a 2:1 ratio, whereas the analogous substrate bearing an N-benzyl-N-methylamino substituent (3a) led exclusively to C1 adducts [1]. This divergent regiochemical outcome is attributed to the increased steric bulk of the N,N-dibenzylamino group, which impedes nucleophilic attack at the C2 position and alters the product distribution profile.

Stereoselective synthesis Epoxide ring-opening Regioselectivity

Chemoselective Reduction to Primary Amine: J. Med. Chem. Evidence for FSF Inhibitor Precursor Utility

Hoffmann et al. (1975) demonstrated that 5-(dibenzylamino)pentanenitrile (among compounds 14–26, 29, 33, 34, 36, 37, and 40 in Table I) undergoes LiAlH4 reduction to afford 5-dibenzylaminopentylamine, a compound from a series that includes some of the most active fibrinoligase (Factor XIIIa) inhibitors described [1]. The nitrile function is reduced to a primary amine while the dibenzyl protecting group remains intact, enabling subsequent chemoselective manipulation. In contrast, 5-(dimethylamino)pentanenitrile reduces to 5-(dimethylamino)pentylamine—a tertiary amine terminus that lacks the primary amine handle required for pseudo-donor-substrate inhibition of fibrinoligase .

Fibrin-stabilizing factor inhibitor LiAlH4 reduction Primary amine synthesis

Steric Bulk-Driven Diastereoselectivity in α-Hydroxy Nitrile Synthesis: Enabling Access to All Four Stereoisomers

Moriarty et al. (1997) demonstrated that optically pure N,N-dibenzylaminoaldehydes undergo aldol-type condensation with the lithium derivative of isobutyronitrile to stereoselectively generate all four stereoisomers of 4-(N,N-dibenzylamino)-2,2-dimethyl-3-hydroxypentanenitrile [1]. The N,N-dibenzylamino group provides sufficient steric bulk to enable diastereofacial discrimination during nucleophilic addition. Attempted Mitsunobu-type inversion through the Moriarty method yielded 4-chloro-3-N,N-dibenzylaminonitrile via an aziridinium ion intermediate—a reactivity pathway unique to the dibenzyl-protected system and not accessible with smaller N,N-dialkylamino analogs [1].

Diastereoselective synthesis Chiral aminonitrile Steric control

Chemoselective Reduction of Nitrile in Presence of Base-Labile Protecting Groups: Documented Selectivity Advantage Over Alkylamino Analogs

Published methodology demonstrates that α-N,N-dibenzylamino nitriles undergo reductive decyanization with borane while retaining the dibenzyl protecting group, enabling the synthesis of five- to seven-membered nitrogen-containing heterocyclic systems [1]. This chemoselectivity—nitrile reduction without concomitant N-debenzylation—is not documented for 5-(dimethylamino)pentanenitrile or 5-(diethylamino)pentanenitrile, where the tertiary amine functionality would be expected to form borane–amine complexes that complicate reaction workup. The dibenzylamino nitrile thus functions as a dual-purpose intermediate: the nitrile serves as a synthetic handle while the dibenzyl group acts as a protecting group orthogonal to reductive conditions.

Chemoselective reduction Borane reduction Protecting group compatibility

Evidence-Backed Application Scenarios for Procurement of 5-(Dibenzylamino)pentanenitrile


Synthesis of Fibrin-Stabilizing Factor (Factor XIIIa) Inhibitor Libraries Requiring Primary Amine Termini

5-(Dibenzylamino)pentanenitrile serves as the direct documented precursor to 5-dibenzylaminopentylamine via LiAlH4 reduction, as established by Hoffmann et al. in the Journal of Medicinal Chemistry (1975) [1]. The resulting primary amine is the essential pharmacophoric element for pseudo-donor-substrate inhibition of fibrinoligase (Factor XIIIa). Compounds 74–79 from this series were reported among the most active fibrinoligase inhibitors described. Procurement of this specific nitrile intermediate is mandatory for any program targeting this inhibitor class, as the dimethylamino analog reduces to a tertiary amine that cannot fulfill the pseudo-donor-substrate binding requirements [1].

Stereodiversified Synthesis of Chiral α-Hydroxy-β-amino Nitrile Building Blocks with Full Stereoisomer Access

Moriarty et al. (1997) demonstrated that optically pure N,N-dibenzylaminoaldehydes—accessible from N,N-dibenzylamino nitrile precursors—undergo aldol-type condensation with lithium isobutyronitrile to stereoselectively generate all four stereoisomers of 4-(N,N-dibenzylamino)-2,2-dimethyl-3-hydroxypentanenitrile [1]. The steric bulk of the dibenzylamino group is critical for facial discrimination during C–C bond formation. This application is specifically enabled by the dibenzylamino nitrile architecture and cannot be achieved with smaller N,N-dialkylamino nitriles, making the target compound the required entry point for stereochemical diversification programs.

Regioselective Synthesis of C2-Functionalized Aminocyclopentanol Scaffolds via Epoxide Ring-Opening

Larin et al. (2014) established in a direct comparative study that the N,N-dibenzylamino substitution on cyclopentane epoxides is essential for achieving C2 regioadduct formation, producing a 2:1 mixture of C1:C2 adducts, whereas the less sterically demanding N-benzyl-N-methylamino analog affords exclusively C1 adducts [1]. This regiochemical divergence enables access to C2-functionalized aminocyclitol scaffolds that are otherwise inaccessible with smaller amine substituents. 5-(Dibenzylamino)pentanenitrile serves as a direct synthetic entry point to the N,N-dibenzylamino-substituted cyclopentane framework required for this differentiated reactivity.

Orthogonal Protection Strategy for Nitrile Reduction Without N-Debenzylation in Multi-Step Syntheses

The dibenzylamino group of 5-(dibenzylamino)pentanenitrile functions simultaneously as a tertiary amine protecting group and a steric directing element. Published methodology confirms that α-N,N-dibenzylamino nitriles undergo chemoselective reductive decyanization with borane without N-debenzylation, enabling subsequent heterocyclization to five- through seven-membered nitrogen heterocycles [1]. In contrast, 5-(dimethylamino)pentanenitrile and 5-(diethylamino)pentanenitrile are expected to form stable borane–amine complexes under identical conditions, complicating product isolation. This orthogonal reactivity eliminates protection/deprotection steps, reducing synthetic step count and improving atom economy for complex target syntheses.

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